4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Overview
Description
4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a methyl group at the 4-position, a piperidin-4-yl group at the 2-position, and a trifluoromethyl group at the 6-position. The hydrochloride salt form enhances its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylpyrimidine and piperidine derivatives.
Reaction Steps: The compound can be synthesized through a multi-step reaction involving the following:
Nitration: The pyrimidine ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Alkylation: Piperidine is alkylated to introduce the piperidin-4-yl group.
Halogenation: The trifluoromethyl group is introduced through halogenation reactions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert functional groups within the molecule.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Coupling Reactions: These reactions can be used to form bonds between the pyrimidine ring and other molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substituting Agents: Halogenating agents like N-bromosuccinimide (NBS), trifluoromethylating agents.
Coupling Reagents: Palladium catalysts, copper(I) iodide.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the pyrimidine ring.
Reduced Derivatives: Amines, alcohols.
Substituted Derivatives: Halogenated or trifluoromethylated compounds.
Coupled Products: Linked molecules with the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but generally involves binding to the active site of the target, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
4-Methyl-2-(piperidin-3-yl)pyrimidine: Similar structure but with a different piperidine isomer.
6-(Trifluoromethyl)pyrimidine derivatives: Compounds with similar trifluoromethyl substitution patterns.
Uniqueness: The presence of both the piperidin-4-yl and trifluoromethyl groups in the same molecule provides unique chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c1-7-6-9(11(12,13)14)17-10(16-7)8-2-4-15-5-3-8;/h6,8,15H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHMOAQVESBRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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